4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid - 1215761-54-8

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid

Catalog Number: EVT-1683109
CAS Number: 1215761-54-8
Molecular Formula: C12H8F3N3O2
Molecular Weight: 283.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Kinase inhibition: Many aminopyrimidine derivatives exhibit potent kinase inhibitory activity by competing with ATP for binding to the kinase active site. [, , ]
  • Receptor modulation: The compound's structure could potentially allow it to interact with specific receptors, acting as an agonist or antagonist. [, , ]
Physical and Chemical Properties Analysis
  • Increased lipophilicity: Compared to its non-fluorinated counterparts, this compound is expected to be more lipophilic. []
  • Potential for salt formation: The carboxylic acid group allows for the formation of salts with various bases, potentially improving its solubility and bioavailability. [, ]
Applications
  • A lead compound in drug discovery: Its structure suggests potential as a starting point for developing new drugs targeting kinases or specific receptors. [, , , ]

(R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394)

  • Compound Description: BAY 1000394 is a potent pan-cyclin-dependent kinase (CDK) inhibitor currently undergoing phase I clinical trials for cancer treatment. It exhibits nanomolar inhibitory activity against CDKs. []

ZK 304709

  • Compound Description: ZK 304709 is a multitargeted CDK and vascular endothelial growth factor receptor (VEGF-R) inhibitor identified through high-throughput screening and lead optimization. Despite a promising preclinical profile, it failed in phase I clinical trials due to dose-limiting absorption, high inter-patient variability, limited aqueous solubility, and off-target carbonic anhydrase inhibition. []
  • Relevance: ZK 304709 represents an earlier lead compound in the development of 4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid. Both compounds share the trifluoromethylpyrimidin-2-yl amine scaffold, but ZK 304709 lacks the sulfoximine group present in the later compound. This difference highlights the impact of structural modifications on pharmacokinetic and pharmacodynamic properties. []

5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile (Compound 6c)

  • Compound Description: Compound 6c is an orally bioavailable checkpoint kinase 1 (CHK1) inhibitor that demonstrates promising anti-proliferative effects in various cancer cell lines, both as a single agent and in combination with gemcitabine. []

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: This compound, with its determined crystal structure, features a trifluoromethylpyrimidine moiety linked to a piperidine ring through an amine bridge. The piperidine is further substituted with a methanone group connected to a trifluoromethylpyrazole ring. []
  • Relevance: The compound's trifluoromethylpyrimidine core is structurally analogous to 4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid. Despite the absence of a benzoic acid substituent, the shared core structure and the presence of other fluorine-containing heterocycles suggest potential similarities in their chemical properties and biological activities. []

Properties

CAS Number

1215761-54-8

Product Name

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid

IUPAC Name

4-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

Molecular Formula

C12H8F3N3O2

Molecular Weight

283.21 g/mol

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)9-5-6-16-11(18-9)17-8-3-1-7(2-4-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18)

InChI Key

LCVYBIAINVFXAV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=N2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.